3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine
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Overview
Description
3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a triazole moiety, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 5-methylpyridin-2-amine followed by the introduction of the triazole moiety through a cycloaddition reaction. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cycloaddition Reactions: The triazole moiety can engage in cycloaddition reactions with alkynes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper(I) iodide: Used as a catalyst in cycloaddition reactions.
Dimethylformamide (DMF): A solvent that facilitates various organic reactions.
Hydrogen peroxide: An oxidizing agent for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[(2-methyltriazol-4-yl)methyl]-5-methylpyridin-2-amine
- 3-bromo-N-[(2-phenyltriazol-4-yl)methyl]-5-methylpyridin-2-amine
- 3-bromo-N-[(2-ethylthiazol-4-yl)methyl]-5-methylpyridin-2-amine
Uniqueness
The uniqueness of 3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the triazole ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-N-[(2-ethyltriazol-4-yl)methyl]-5-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c1-3-17-15-7-9(16-17)6-14-11-10(12)4-8(2)5-13-11/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOQNQDTNNAQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC2=C(C=C(C=N2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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